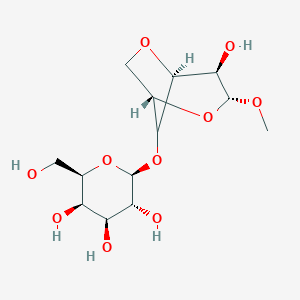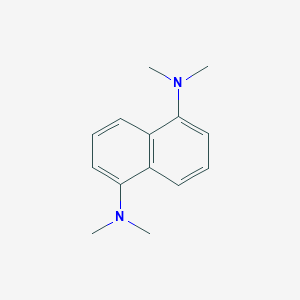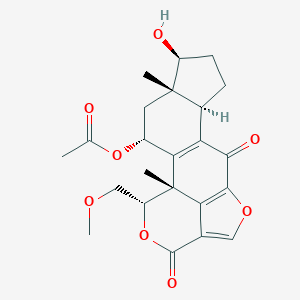
17-Hydroxywortmannin
Overview
Description
17-Hydroxywortmannin is a derivative of wortmannin, a steroid metabolite of the fungi Penicillium funiculosum . It has been identified as a drug that resensitizes TRAIL-resistant cancer cells . It corrects the deficiency of caspase-8 in drug-resistant cells along with defects in apoptotic cell death .
Synthesis Analysis
The synthesis of 17-Hydroxywortmannin involves several steps. For instance, 17-Hydroxywortmannin (129 mg, 0.3 mmol) is dissolved in 5 ml methylene chloride and stirred at room temperature under a nitrogen atmosphere .Molecular Structure Analysis
The 17-Hydroxywortmannin molecule contains a total of 98 bond(s). There are 47 non-H bond(s), 6 multiple bond(s), 13 rotatable bond(s), 6 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered .Chemical Reactions Analysis
17-Hydroxywortmannin is an inhibitor of PIK3C3-beclin 1 (BECN1) complex and autophagy activity . It has been found to correct the deficiency of caspase-8 in drug-resistant cells .Physical And Chemical Properties Analysis
17-Hydroxywortmannin has a density of 1.4±0.1 g/cm3, a boiling point of 615.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C .Scientific Research Applications
Cancer Therapy Enhancement
17-Hydroxywortmannin: has been identified as a compound that can resensitize TRAIL’s response in TRAIL-resistant colon cancer cells. It corrects the deficiency of caspase-8 in drug-resistant cells, addressing defects in apoptotic cell death. This inhibitor of the PIK3C3-beclin 1 complex and autophagy activity shows promise in overcoming drug resistance in colorectal cancer .
Autophagy Regulation
The compound plays a significant role in regulating autophagy, particularly in cancer cells. By inhibiting the PIK3C3-beclin 1 complex, 17-Hydroxywortmannin can reduce autophagosome formation and enhance autophagy flux, which is crucial for the cellular degradation process .
Apoptosis Induction
17-Hydroxywortmannin: aids in the induction of apoptosis by restoring the level of caspase-8, a critical enzyme in the extrinsic apoptosis pathway. This is particularly relevant in the context of cancer cells that have developed resistance to apoptosis-inducing agents .
PI3K Inhibition
As a potent inhibitor of phosphatidylinositol-3-kinase (PI3K), 17-Hydroxywortmannin and its analogs are valuable in the study of PI3K’s role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Drug Repurposing
The compound has been identified in drug repurposing screens, indicating its potential for new therapeutic applications beyond its originally intended use. This highlights the versatility of 17-Hydroxywortmannin in medical research and its potential to contribute to the development of new treatments .
Molecular Interaction Studies
17-Hydroxywortmannin: is used in research to study molecular interactions, such as the binding of the extracellular domain of beclin 1 to caspase-8. Understanding these interactions can provide insights into the mechanisms of drug resistance and pave the way for novel therapeutic strategies .
Mechanism of Action
Target of Action
17-Hydroxywortmannin, also known as 17beta-Hydroxy wortmannin, primarily targets the phosphoinositide 3-kinase (PI3K) . This compound also targets the PIK3C3-beclin 1 (BECN1) complex and autophagy activity . PI3K is a key enzyme in cell signaling, playing a crucial role in cellular functions such as growth and survival . BECN1, on the other hand, is a key regulator of autophagy, a process that is involved in the degradation and recycling of cellular components .
Mode of Action
17-Hydroxywortmannin acts by irreversibly binding to PI3K, thereby inhibiting its function . It also inhibits the PIK3C3-BECN1 complex and autophagy activity . This inhibition leads to a decrease in autophagosome formation and a reduction in autophagy flux .
Biochemical Pathways
The inhibition of PI3K by 17-Hydroxywortmannin affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cellular growth and survival . By inhibiting PI3K, 17-Hydroxywortmannin disrupts this pathway, leading to potential anti-cancer effects .
Result of Action
The inhibition of PI3K and the PIK3C3-BECN1 complex by 17-Hydroxywortmannin can lead to various cellular effects. For instance, it has been found to restore the apoptotic response to TNF-related apoptosis-inducing ligand (TRAIL) in TRAIL-resistant colon cancer cells . This is achieved by correcting the deficiency of caspase-8, a key enzyme in the extrinsic apoptosis pathway, in these cells .
Action Environment
The action of 17-Hydroxywortmannin can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. It has been found that the combination of 17-Hydroxywortmannin with TRAIL can be a promising therapeutic approach for the treatment of colon cancer . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(1R,3R,5S,6S,9R,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3/t12-,13+,14-,15+,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJORQYAOTYVQS-OGCOKEDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Hydroxywortmannin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)

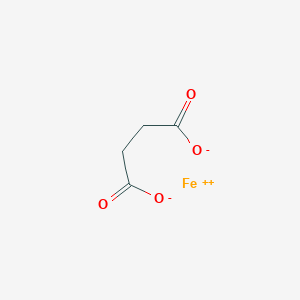
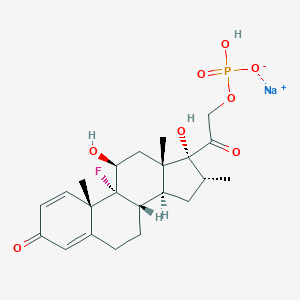


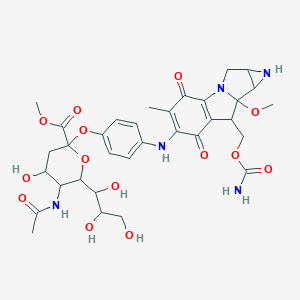
![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)

